REACTION_SMILES
|
[ClH:24].[S:1]([NH2:2])(=[O:3])(=[O:4])[c:5]1[n:6][n:7][c:8]([NH:10][S:11](=[O:12])(=[O:13])[c:14]2[cH:15][cH:16][c:17]([NH:20][C:21](=[O:22])[CH3:23])[cH:18][cH:19]2)[s:9]1>>[S:1]([NH2:2])(=[O:3])(=[O:4])[c:5]1[n:6][n:7][c:8]([NH:10][S:11](=[O:12])(=[O:13])[c:14]2[cH:15][cH:16][c:17]([NH2:20])[cH:18][cH:19]2)[s:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1ccc(S(=O)(=O)Nc2nnc(S(N)(=O)=O)s2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(S(=O)(=O)Nc2nnc(S(N)(=O)=O)s2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |